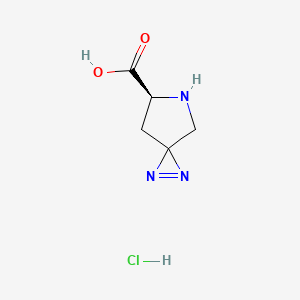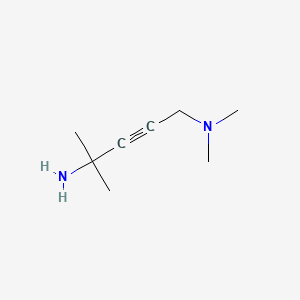
(4-Amino-4-methylpent-2-yn-1-yl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.22 g/mol . This compound is characterized by the presence of a pent-2-yne backbone with two amino groups substituted at the first and fourth positions, along with three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,4-Trimethylpent-2-yne-1,4-diamine typically involves the reaction of appropriate alkyne precursors with amine groups under controlled conditions. One common method involves the alkylation of a pent-2-yne derivative with methylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N1,4-Trimethylpent-2-yne-1,4-diamine may involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,4-Trimethylpent-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce more saturated amines .
Applications De Recherche Scientifique
N1,N1,4-Trimethylpent-2-yne-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N1,N1,4-Trimethylpent-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,4-Trimethylpentane-1,2-diamine: A similar compound with a different substitution pattern.
N1,N1,N4,N4-Tetraphenyl-1,4-phenylenediamine: Another diamine with distinct structural features
Uniqueness
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is unique due to its specific alkyne backbone and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-N,1-N,4-trimethylpent-2-yne-1,4-diamine |
InChI |
InChI=1S/C8H16N2/c1-8(2,9)6-5-7-10(3)4/h7,9H2,1-4H3 |
Clé InChI |
AZYPXWMEDUKRNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


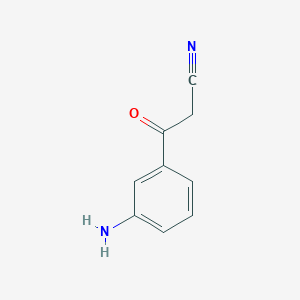

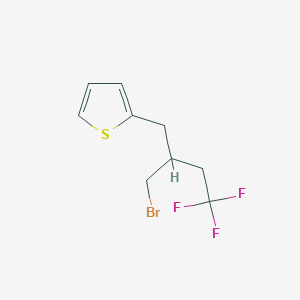
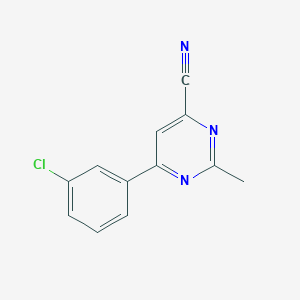
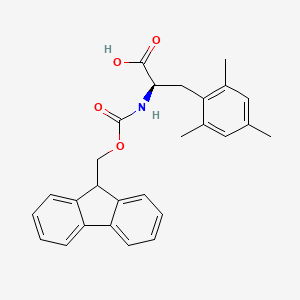
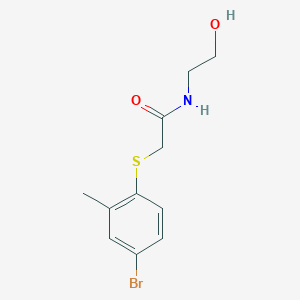
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
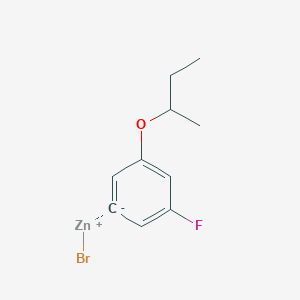
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
